molecular formula C14H12ClN3OS B1387674 7-chloro-4-methoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1105194-24-8

7-chloro-4-methoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine

Cat. No.: B1387674
CAS No.: 1105194-24-8
M. Wt: 305.8 g/mol
InChI Key: SQHGECOHPVJPKS-UHFFFAOYSA-N
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Description

The compound “7-chloro-4-methoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine” is a chemical with the CAS Number: 1105194-24-8 . It has a molecular weight of 305.79 and is typically in solid form .


Molecular Structure Analysis

The IUPAC name of this compound is 7-chloro-4-methoxy-N-(2-pyridinylmethyl)-1,3-benzothiazol-2-amine . The InChI code, which represents the structure of the compound, is 1S/C14H12ClN3OS/c1-19-11-6-5-10(15)13-12(11)18-14(20-13)17-8-9-4-2-3-7-16-9/h2-7H,8H2,1H3,(H,17,18) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 305.79 . It’s typically in solid form .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s often the case that the mechanism of action for a compound is determined through extensive laboratory testing and research .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the resources I have. It’s important to handle all chemicals with appropriate safety measures, and refer to Material Safety Data Sheets (MSDS) or other safety documentation for detailed information .

Future Directions

The future directions for this compound are not specified in the available resources. Often, the future research directions are determined by the results of initial studies and the potential applications of the compound .

Properties

IUPAC Name

7-chloro-4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c1-19-11-6-5-10(15)13-12(11)18-14(20-13)17-8-9-4-2-3-7-16-9/h2-7H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHGECOHPVJPKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001185023
Record name 7-Chloro-4-methoxy-N-(2-pyridinylmethyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001185023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105194-24-8
Record name 7-Chloro-4-methoxy-N-(2-pyridinylmethyl)-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105194-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-4-methoxy-N-(2-pyridinylmethyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001185023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-chloro-4-methoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine
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7-chloro-4-methoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine
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7-chloro-4-methoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine
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7-chloro-4-methoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine
Reactant of Route 5
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7-chloro-4-methoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine
Reactant of Route 6
7-chloro-4-methoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine

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